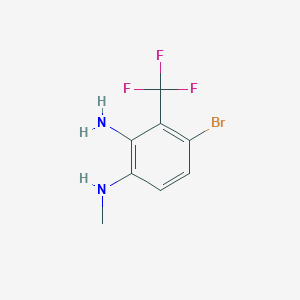
4-bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine
Overview
Description
4-Bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C8H8BrF3N2 and a molecular weight of 269.06 g/mol. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amino group on a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Bromination: Starting from N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine, bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
N-Methylation: The amino group on the benzene ring can be methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving the bromination and methylation steps mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amine derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
4-Bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-Bromo-2,6-dimethylaniline: Similar in structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)aniline: Similar but lacks the bromine atom and the methyl group on the nitrogen atom.
This comprehensive overview highlights the importance and versatility of 4-Bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.
Properties
IUPAC Name |
4-bromo-1-N-methyl-3-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3N2/c1-14-5-3-2-4(9)6(7(5)13)8(10,11)12/h2-3,14H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDCVOVSOIZYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=C(C=C1)Br)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201213 | |
| Record name | 4-Bromo-N1-methyl-3-(trifluoromethyl)-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799976-88-7 | |
| Record name | 4-Bromo-N1-methyl-3-(trifluoromethyl)-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799976-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N1-methyl-3-(trifluoromethyl)-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl({[1-(3-methylbutyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488514.png)
![Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488515.png)
![2-amino-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-ol](/img/structure/B1488517.png)
![1-{[(3-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488520.png)
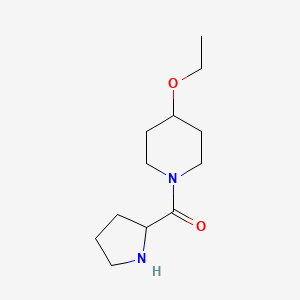

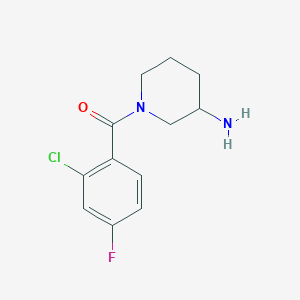
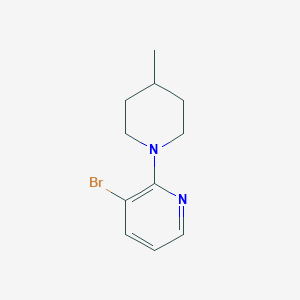
![2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1488527.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B1488528.png)
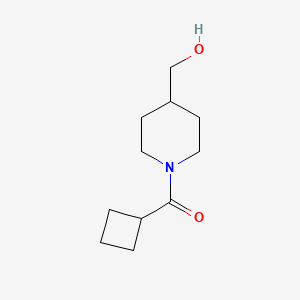
![3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine](/img/structure/B1488534.png)
![N2-[(benzylamino)carbonyl]-L-glutamine](/img/structure/B1488536.png)
